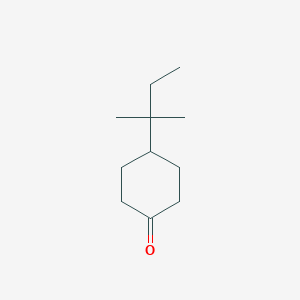

4-tert-Pentylcyclohexanone

Description

The exact mass of the compound 4-tert-Pentylcyclohexanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21167. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-tert-Pentylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Pentylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylbutan-2-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSKAMGZSIRJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047127 | |

| Record name | 4-(tert-Pentyl)-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16587-71-6 | |

| Record name | 4-tert-Amylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16587-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Pentylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Amylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 4-(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(tert-Pentyl)-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-pentylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-PENTYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5380BWU79X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 4-tert-Pentylcyclohexanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-tert-pentylcyclohexanone (also known as 4-(2-methylbutan-2-yl)cyclohexan-1-one), a compound of interest to researchers and professionals in the fields of chemistry and drug development. This document outlines the available mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with relevant experimental protocols.

Introduction

4-tert-Pentylcyclohexanone is a substituted cyclohexanone with the molecular formula C₁₁H₂₀O. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in various research and development applications. This guide synthesizes available data to provide a core reference for laboratory professionals.

Spectroscopic Data

The following sections present the available spectroscopic data for 4-tert-pentylcyclohexanone in a structured format.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.

Table 1: GC-MS Data for 4-tert-Pentylcyclohexanone [1]

| Mass-to-Charge (m/z) | Relative Intensity (%) |

| 71 | 99.99 |

| 43 | 96.87 |

| 98 | 93.57 |

| 41 | 58.85 |

| 55 | 51.69 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Key IR Absorption Bands for 4-tert-Pentylcyclohexanone

| Wavenumber (cm⁻¹) | Functional Group |

| ~1715 | C=O (Ketone) |

| ~2960-2850 | C-H (Alkyl) |

Note: The exact peak values are not publicly available. The values presented are characteristic absorptions for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

No experimental 1H or 13C NMR data for 4-tert-pentylcyclohexanone is currently available in public spectral databases. The information provided in this section is based on predicted values and analysis of structurally similar compounds.

Table 3: Predicted ¹H NMR Chemical Shifts for 4-tert-Pentylcyclohexanone

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclohexyl H (axial & equatorial) | 1.0 - 2.5 | m |

| -CH₂- (ethyl group) | ~1.3 | q |

| -CH₃ (ethyl group) | ~0.8 | t |

| -C(CH₃)₂- | ~0.9 | s |

Table 4: Predicted ¹³C NMR Chemical Shifts for 4-tert-Pentylcyclohexanone

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~212 |

| Cyclohexyl CH₂ | 25 - 45 |

| Cyclohexyl CH | ~48 |

| -C(CH₃)₂- (quaternary) | ~35 |

| -CH₂- (ethyl group) | ~30 |

| -C(CH₃)₂- | ~25 |

| -CH₃ (ethyl group) | ~8 |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols applicable to the analysis of 4-tert-pentylcyclohexanone.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of volatile and semi-volatile organic compounds.

Protocol:

-

Sample Preparation: A dilute solution of 4-tert-pentylcyclohexanone is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final higher temperature to ensure separation of components. Helium is typically used as the carrier gas.

-

MS Analysis: The eluent from the GC column is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for ionization. The mass analyzer scans a specific mass-to-charge ratio range to detect the parent ion and its fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within a molecule.

Protocol:

-

Sample Preparation: For a liquid sample like 4-tert-pentylcyclohexanone, the analysis is typically performed on the neat liquid. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.

-

Data Acquisition: A background spectrum of the empty sample holder is first recorded. The prepared sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light after it has passed through the sample.

-

Data Processing: A Fourier transform is applied to the interferogram to obtain the final infrared spectrum, which plots absorbance or transmittance as a function of wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule.

Protocol:

-

Sample Preparation: A small amount of 4-tert-pentylcyclohexanone is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. The sample is irradiated with a short pulse of radiofrequency energy, and the resulting signal (Free Induction Decay or FID) is detected.

-

Data Processing: The FID signal is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum shows the chemical shifts, multiplicities, and integrations of the different nuclei in the molecule. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource for the characterization of 4-tert-pentylcyclohexanone. While experimental NMR data is not yet publicly available, the provided mass spectrometry and infrared spectroscopy information, along with the generalized protocols, offer valuable tools for researchers and scientists in the field.

References

In-Depth Technical Guide: 4-tert-Pentylcyclohexanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-pentylcyclohexanone, a substituted cyclohexanone with potential applications in various scientific fields. This document consolidates its chemical identity, spectral properties, and potential biological activities, offering a valuable resource for researchers and professionals in drug development and chemical synthesis. The guide includes detailed information on its CAS number, IUPAC name, and a summary of its known spectroscopic data. Furthermore, it outlines a representative synthesis protocol and discusses its potential antimicrobial properties based on studies of structurally related compounds.

Chemical Identity and Properties

4-tert-Pentylcyclohexanone, also known as 4-(2-methylbutan-2-yl)cyclohexan-1-one, is a cyclic ketone. Its chemical structure consists of a cyclohexane ring substituted with a tert-pentyl group at the fourth position relative to the carbonyl group.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 16587-71-6 | [1] |

| IUPAC Name | 4-(2-methylbutan-2-yl)cyclohexan-1-one | [1] |

| Molecular Formula | C₁₁H₂₀O | [1] |

| Molecular Weight | 168.28 g/mol | [1] |

| Synonyms | 4-tert-Amylcyclohexanone, Orivone, 4-(1,1-Dimethylpropyl)cyclohexanone | [2][3] |

Spectroscopic Data

The structural elucidation of 4-tert-pentylcyclohexanone is supported by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

| Technique | Data Highlights | Reference(s) |

| Mass Spectrometry (MS) | Key fragments observed at m/z values indicative of the molecular structure. | [3] |

| Infrared (IR) Spectroscopy | Characteristic strong absorption band for the C=O stretching of the ketone group. | [3] |

| ¹H NMR | Data for the structurally similar 4-tert-butylcyclohexanone shows characteristic signals for the cyclohexyl protons and the tert-butyl group.[4] | [4] |

| ¹³C NMR | Data for 4-tert-butylcyclohexanone reveals a distinct signal for the carbonyl carbon around 211.6 ppm and signals for the cyclohexyl and tert-butyl carbons.[4] | [4] |

Synthesis Protocol

Experimental Protocol: Synthesis of 4-tert-Alkylcyclohexanone

Step 1: Friedel-Crafts Alkylation of Phenol

-

To a stirred solution of phenol in a suitable solvent (e.g., a non-polar organic solvent), add a Lewis acid catalyst (e.g., AlCl₃ or a solid acid catalyst).

-

Slowly add the corresponding alkene (e.g., isobutylene for 4-tert-butylcyclohexanone) at a controlled temperature.

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated to yield the 4-tert-alkylphenol.

Step 2: Catalytic Hydrogenation of 4-tert-Alkylphenol

-

The 4-tert-alkylphenol is dissolved in a suitable solvent (e.g., an alcohol or an inert solvent) in a high-pressure reactor.

-

A hydrogenation catalyst, such as palladium on carbon (Pd/C) or a rhodium-based catalyst, is added to the mixture.[5][6]

-

The reactor is pressurized with hydrogen gas to a specific pressure and heated to a set temperature.[5]

-

The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the hydrogenation of the aromatic ring to a cyclohexanol.

-

The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the 4-tert-alkylcyclohexanol.

Step 3: Oxidation of 4-tert-Alkylcyclohexanol

-

The 4-tert-alkylcyclohexanol is dissolved in a suitable organic solvent (e.g., acetone or dichloromethane).

-

An oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid) or a milder oxidant like pyridinium chlorochromate (PCC), is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is stirred until the alcohol is completely converted to the ketone, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to afford the pure 4-tert-alkylcyclohexanone.

Biological Activity and Potential Applications

While specific biological studies on 4-tert-pentylcyclohexanone are limited in the public domain, research on structurally related cyclohexanone derivatives suggests potential antimicrobial properties.

Derivatives of 4-tert-butylcyclohexanone have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[7] Other studies on oxygenated cyclohexanone derivatives have also reported broad-spectrum antimicrobial activity against various plant pathogenic bacteria and fungi.[8] These findings suggest that the cyclohexanone scaffold, with appropriate substitutions, could be a promising starting point for the development of new antimicrobial agents. The lipophilic nature of the tert-pentyl group may influence the compound's ability to interact with microbial cell membranes.

Table 3: Reported Biological Activity of Related Cyclohexanone Derivatives

| Compound/Derivative | Activity | Target Organisms | Reference(s) |

| Ethyl (4-tert-butylcyclohexylidene)acetate | Antibacterial | Bacillus subtilis, Staphylococcus aureus | [7] |

| 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | Antibacterial | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | [7] |

| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Antibacterial and Antifungal | Various plant pathogenic bacteria and fungi | [8] |

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of 4-tert-pentylcyclohexanone.

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of 4-tert-pentylcyclohexanone.

Conclusion

4-tert-Pentylcyclohexanone is a well-defined chemical entity with established spectroscopic properties. While its primary current application appears to be in the fragrance industry, the broader class of substituted cyclohexanones exhibits interesting biological activities, including antimicrobial effects. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and potential therapeutic applications of this and related molecules. Further investigation into its specific biological mechanisms of action is warranted to fully elucidate its potential in drug development.

References

- 1. 4-(tert-Pentyl)-cyclohexanone | SIELC Technologies [sielc.com]

- 2. CAS 16587-71-6: 4-tert-Amylcyclohexanone | CymitQuimica [cymitquimica.com]

- 3. 4-tert-Pentylcyclohexanone | C11H20O | CID 27941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C-13 NMR Spectrum [acadiau.ca]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 4-tert-pentylcyclohexanone

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-tert-pentylcyclohexanone, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

4-tert-pentylcyclohexanone, also known as 4-(1,1-dimethylpropyl)cyclohexanone, is a cyclic ketone with a distinct camphoraceous and woody odor.[1] Its core structure consists of a cyclohexane ring substituted with a tert-pentyl group at the fourth position relative to the carbonyl group.

Identification and Nomenclature

| Property | Value |

| IUPAC Name | 4-(2-methylbutan-2-yl)cyclohexan-1-one[2] |

| Synonyms | 4-tert-Amylcyclohexanone, Orivone, Isopentylcyclohexanone[2] |

| CAS Number | 16587-71-6[2] |

| Molecular Formula | C11H20O[1] |

| Molecular Weight | 168.28 g/mol [1] |

| InChI Key | DCSKAMGZSIRJAQ-UHFFFAOYSA-N |

| SMILES | CCC(C)(C)C1CCC(=O)CC1 |

Physicochemical Data

The physical properties of 4-tert-pentylcyclohexanone are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Melting Point | 96 °C | [3] |

| Boiling Point | 124-125 °C at 16 mmHg | [3] |

| Density | 0.92 g/cm³ | [3] |

| Flash Point | 94 °C | |

| Vapor Pressure | 4.2 Pa at 24 °C | [3] |

| Refractive Index | 1.4690 | [3] |

| LogP | 3.40 |

Solubility

4-tert-pentylcyclohexanone exhibits limited solubility in water but is soluble in alcohols and other organic solvents.[1][3] This characteristic is typical for a molecule with a significant nonpolar hydrocarbon component and a polar carbonyl group.

| Solvent | Solubility |

| Water | Insoluble |

| Alcohol | Soluble |

| Perfume Oils | Soluble |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 4-tert-pentylcyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the cyclohexyl ring and the tert-pentyl group. The protons alpha to the carbonyl group would appear as multiplets in the downfield region (around 2.0-2.5 ppm). The protons of the tert-pentyl group would appear as singlets and multiplets in the upfield region (around 0.8-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon in the downfield region (around 210 ppm). Signals for the carbons of the cyclohexyl ring and the tert-pentyl group would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of 4-tert-pentylcyclohexanone is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group. This peak is typically observed in the range of 1715-1725 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would show a molecular ion peak (M+) at m/z 168, corresponding to the molecular weight of 4-tert-pentylcyclohexanone. Common fragmentation patterns would involve the loss of alkyl groups from the tert-pentyl substituent.

Experimental Protocols

Synthesis of 4-tert-pentylcyclohexanone

A common method for the synthesis of 4-substituted cyclohexanones involves the oxidation of the corresponding cyclohexanol. While a specific detailed protocol for 4-tert-pentylcyclohexanone was not found, a general procedure for the oxidation of a similar compound, 4-tert-butylcyclohexanol, can be adapted.

Oxidation of 4-tert-pentylcyclohexanol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-pentylcyclohexanol in a suitable solvent such as dichloromethane or acetone.

-

Oxidizing Agent: Prepare a solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone).

-

Reaction: Slowly add the oxidizing agent to the solution of the alcohol while maintaining the temperature at 0-25 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., isopropanol for Jones reagent). Filter the mixture to remove any solid byproducts.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude 4-tert-pentylcyclohexanone can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, distillation under reduced pressure can be employed for purification.

Workflow for Synthesis and Purification of 4-tert-pentylcyclohexanone

Caption: A workflow diagram illustrating the synthesis of 4-tert-pentylcyclohexanone via oxidation of the corresponding alcohol, followed by purification using either column chromatography or vacuum distillation.

Applications in Drug Development and Biological Activity

The primary documented application of 4-tert-pentylcyclohexanone is as a fragrance ingredient in various consumer products.[2] Its pleasant odor makes it a valuable component in the perfume and cosmetics industries.

The cyclohexanone scaffold is a common motif in medicinal chemistry and can be found in various biologically active molecules. The presence of the lipophilic tert-pentyl group in 4-tert-pentylcyclohexanone could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Further research is warranted to explore the potential pharmacological activities of this compound and its derivatives.

Safety and Handling

Based on the available safety data, 4-tert-pentylcyclohexanone may cause skin irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific or medical advice. Always consult the relevant safety data sheets (SDS) before handling any chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers and Stereochemistry of 4-tert-pentylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereochemistry of 4-tert-pentylcyclohexanone, a substituted cyclohexane derivative. Due to a lack of extensive published data on the separated isomers of this specific compound, this guide leverages well-established principles of stereochemistry and conformational analysis, drawing parallels with the extensively studied analogue, 4-tert-butylcyclohexanone. The content herein is intended to provide a robust theoretical framework and practical, albeit extrapolated, experimental guidance.

Introduction to the Stereochemistry of 4-tert-pentylcyclohexanone

4-tert-pentylcyclohexanone, also known as 4-tert-amylcyclohexanone, possesses a stereocenter at the C4 position of the cyclohexane ring. This gives rise to two geometric isomers: cis and trans. These isomers are diastereomers and, in principle, have distinct physical and chemical properties. The bulky tert-pentyl group plays a crucial role in determining the conformational preferences of the cyclohexane ring.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of the cis and trans isomers is dictated by the steric strain introduced by the tert-pentyl group and the carbonyl group.

Conformational Analysis

The conformational equilibrium of the cis and trans isomers of 4-tert-pentylcyclohexanone is key to understanding their properties. The tert-pentyl group is significantly larger than the carbonyl oxygen, and its preference for the equatorial position to avoid 1,3-diaxial interactions will dominate the conformational landscape.

-

Trans Isomer: In the trans isomer, the tert-pentyl group can occupy an equatorial position while the carbonyl oxygen is also in the plane of the ring. This conformation is highly favored as it minimizes steric hindrance. The alternative chair conformation, with an axial tert-pentyl group, would be significantly destabilized by 1,3-diaxial interactions.

-

Cis Isomer: In the cis isomer, if the tert-pentyl group is in the equatorial position, the hydrogen at C4 would be axial. The alternative chair form would place the bulky tert-pentyl group in the axial position, which is energetically unfavorable.

Therefore, the equilibrium for the trans isomer is expected to lie almost entirely towards the diequatorial-like conformation. For the cis isomer, the conformation with the equatorial tert-pentyl group is also expected to be the most stable.

Quantitative Data

Table 1: Physicochemical Properties of 4-tert-pentylcyclohexanone (Isomer Mixture) and Related Compounds

| Property | 4-tert-pentylcyclohexanone (Isomer Mixture) | 4-tert-butylcyclohexanone |

| Molecular Formula | C₁₁H₂₀O | C₁₀H₁₈O |

| Molecular Weight | 168.28 g/mol | 154.25 g/mol |

| CAS Number | 16587-71-6 | 98-53-3 |

Table 2: Spectroscopic Data for 4-tert-pentylcyclohexanone (Isomer Mixture) and 4-tert-butylcyclohexanone

| Spectroscopic Data | 4-tert-pentylcyclohexanone (Isomer Mixture) | 4-tert-butylcyclohexanone |

| **IR (Neat, cm⁻¹) ** | Carbonyl (C=O) stretch expected around 1715 cm⁻¹ | Strong C=O stretch at ~1715 cm⁻¹ |

| ¹H NMR (CDCl₃, δ) | No specific data for pure isomers available. | 2.28-2.23 (m, 4H), 2.01 (m, 2H), 1.39 (m, 3H), 0.84 (s, 9H) |

| ¹³C NMR (CDCl₃, δ) | No specific data for pure isomers available. | 211.6 (C=O), 46.6, 41.0, 32.2, 27.4 |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and separation of 4-tert-butylcyclohexanone and are proposed as a starting point for the preparation and isolation of the isomers of 4-tert-pentylcyclohexanone.

Synthesis of 4-tert-pentylcyclohexanone

The synthesis of 4-tert-pentylcyclohexanone can be achieved via the oxidation of the corresponding alcohol, 4-tert-pentylcyclohexanol. The alcohol precursor can be synthesized by the catalytic hydrogenation of 4-tert-pentylphenol.

Step 1: Synthesis of 4-tert-pentylcyclohexanol

-

Reaction Setup: In a high-pressure autoclave, combine 4-tert-pentylphenol, a suitable solvent (e.g., ethanol or isopropanol), and a hydrogenation catalyst (e.g., 5% Rhodium on carbon).

-

Hydrogenation: Pressurize the autoclave with hydrogen gas and heat the mixture. The reaction progress can be monitored by observing the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield crude 4-tert-pentylcyclohexanol as a mixture of cis and trans isomers.

Step 2: Oxidation to 4-tert-pentylcyclohexanone

-

Reaction Setup: Dissolve the crude 4-tert-pentylcyclohexanol in acetone and cool the solution in an ice bath.

-

Oxidation: Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the cooled solution, maintaining a low temperature.

-

Quenching and Extraction: Once the oxidation is complete (as indicated by a persistent orange color), quench the excess oxidant with isopropyl alcohol. Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with an organic solvent such as diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4-tert-pentylcyclohexanone.

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers of 4-tert-pentylcyclohexanone is expected to be achievable using column chromatography on silica gel. The two diastereomers should have different polarities, allowing for their separation.

-

Column Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane) and pack it into a chromatography column.

-

Loading: Dissolve the crude 4-tert-pentylcyclohexanone mixture in a minimal amount of the non-polar eluent and load it onto the column.

-

Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexane). It is anticipated that the less polar trans isomer will elute first.

-

Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the pure isomers.

-

Solvent Removal: Combine the fractions of each pure isomer and remove the solvent under reduced pressure to yield the isolated cis and trans isomers.

Conclusion

While specific experimental data on the individual isomers of 4-tert-pentylcyclohexanone is scarce, a robust understanding of its stereochemistry can be derived from the well-established principles of conformational analysis of substituted cyclohexanes. The bulky tert-pentyl group is the dominant factor in determining the conformational preferences, strongly favoring an equatorial position in both the cis and trans isomers. The provided experimental protocols, adapted from the synthesis and separation of 4-tert-butylcyclohexanone, offer a solid foundation for the preparation and isolation of these isomers for further study. Future research should focus on the experimental determination of the physicochemical and spectroscopic properties of the pure cis and trans isomers to validate the theoretical predictions and expand the utility of this compound in various scientific and industrial applications.

An In-depth Technical Guide on the Material Safety of 4-tert-Pentylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-tert-pentylcyclohexanone (CAS No. 16587-71-6). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the safe handling, storage, and disposal of this compound.

Chemical Identification and Physical Properties

4-tert-Pentylcyclohexanone, also known as 4-tert-amylcyclohexanone, is a colorless liquid with a sweet, woody, and camphoraceous odor.[1][2] It is primarily used as a fragrance ingredient in various consumer products.[2][3]

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-(1,1-dimethylpropyl)cyclohexan-1-one |

| CAS Number | 16587-71-6[1] |

| Molecular Formula | C11H20O[1] |

| Molecular Weight | 168.28 g/mol [1] |

| Synonyms | 4-tert-Amylcyclohexanone, Orivone, Orris Hexanone[1][4] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Liquid | [1] |

| Appearance | Colorless | [1] |

| Odor | Sweet, woody, camphoraceous | [1][2] |

| Boiling Point | 124 - 125 °C / 255.2 - 257 °F | [1] |

| Flash Point | 104 °C / 219.2 °F | [1] |

| Specific Gravity | 0.9200 | [1] |

| Vapor Density | 5.80 | [1] |

| Water Solubility | Insoluble | [3] |

| Solubility in Other Solvents | Soluble in alcohol and perfume materials | [3] |

| log Pow | 3.9 | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-tert-pentylcyclohexanone is classified with the following hazards:

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | 5 | H303 - May be harmful if swallowed |

| Acute Dermal Toxicity | 5 | H313 - May be harmful in contact with skin |

| Skin Irritation | 2 | H315 - Causes skin irritation |

| Eye Irritation | 2 | H319 - Causes serious eye irritation |

| Chronic Aquatic Toxicity | 2 | H411 - Toxic to aquatic life with long lasting effects |

Note: There are varying classifications across different suppliers. Some classifications indicate no hazards required to be labeled.[1][5]

Toxicological Information

The toxicological properties of 4-tert-pentylcyclohexanone have been evaluated through various studies. The primary routes of exposure are oral and dermal contact.

Table 4: Acute Toxicity Data

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 4700 mg/kg | [2] |

| Dermal LD50 | Rabbit | 4700 mg/kg | [2] |

Experimental Protocols

Detailed experimental protocols for the cited acute toxicity studies (LD50) are not publicly available in the searched literature. These studies are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), but the specific details of the experiments for this compound were not found.

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE) and Safe Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of 4-tert-pentylcyclohexanone, including the necessary personal protective equipment.

Caption: Workflow for the safe handling of 4-tert-pentylcyclohexanone.

Storage Conditions

Store 4-tert-pentylcyclohexanone in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In case of accidental exposure or spillage, the following first-aid and emergency measures should be taken.

First-Aid Measures

Table 5: First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [1] |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. | [1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur. | [1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1] |

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[6] Contain the spillage and clean it up promptly. Gross spillages should be contained by using sand or inert powder and disposed of according to local regulations.[6] Avoid release into the environment.[6]

Fire-Fighting Measures

Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish a fire involving 4-tert-pentylcyclohexanone. Firefighters should wear self-contained breathing apparatus and full protective gear.

Emergency Response Logical Flow

The following diagram illustrates the logical flow of actions to be taken in an emergency situation involving 4-tert-pentylcyclohexanone.

Caption: Logical flow for emergency response to incidents involving 4-tert-pentylcyclohexanone.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Conclusion

This technical guide summarizes the key material safety data for 4-tert-pentylcyclohexanone. While it is classified as having low acute toxicity, it can cause skin and eye irritation and is toxic to aquatic life with long-lasting effects. Adherence to the safe handling, storage, and emergency procedures outlined in this document is essential for minimizing risks in a laboratory or research setting. Users should always consult the most up-to-date Safety Data Sheet from their supplier before handling this chemical.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. orris hexanone, 16587-71-6 [thegoodscentscompany.com]

- 3. 4-(tert-Pentyl)cyclohexanone , 98% , 16587-71-6 - CookeChem [cookechem.com]

- 4. 4-tert-Pentylcyclohexanone | C11H20O | CID 27941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.fi [fishersci.fi]

- 6. finefrag.com [finefrag.com]

Commercial Availability and Technical Guide to 4-tert-Pentylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-pentylcyclohexanone, also known as 4-tert-amylcyclohexanone or by its trade name Orivone. It details its commercial availability, key chemical and physical properties, and outlines a general synthetic methodology. This document is intended to serve as a valuable resource for professionals in research and development who are interested in utilizing this compound.

Commercial Availability and Suppliers

4-tert-Pentylcyclohexanone is readily available for purchase from a variety of chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to suit their specific research and development needs. The purity of the commercially available compound is typically high, often exceeding 95%.

Table 1: Prominent Commercial Suppliers of 4-tert-Pentylcyclohexanone

| Supplier | Available Purities | Notes |

| TCI Chemicals | >95.0% (GC) | Also known as 4-tert-Amylcyclohexanone.[1] |

| Doron Scientific | Research Grade | Available in smaller quantities (e.g., 100mg) for research use only.[2] |

| ChemUniverse | 97% | Offers various pack sizes from 5g to 50g and provides bulk quotes.[3] |

| Matrix Scientific | Not specified | Lists CAS number and basic properties.[4] |

| CookeChem | 98% | Provides empirical and molecular formula, and other identifiers.[5] |

| Oakwood Chemical | Not specified | Offers a range of quantities from 250mg to 25g.[6] |

| Crescent Chemical | Research Grade | Available in smaller quantities (e.g., 250mg).[7] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-tert-pentylcyclohexanone is essential for its effective application in research and development. These properties influence its solubility, reactivity, and handling requirements.

Table 2: Physicochemical Data for 4-tert-Pentylcyclohexanone

| Property | Value | Reference |

| CAS Number | 16587-71-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₂₀O | [2][3][4][5] |

| Molecular Weight | 168.28 g/mol | [2][3][4][5] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| Purity | >95.0% (GC) | [1] |

| Synonyms | 4-tert-Amylcyclohexanone, Orivone, 4-(2-Methyl-2-butanyl)cyclohexanone, 4-(1,1-Dimethylpropyl)cyclohexanone | [1] |

| Boiling Point | 124-125 °C at 16 mmHg | [4] |

| Density | 0.92 g/cm³ | [4] |

| Solubility | Soluble in alcohol. Insoluble in water. | [5] |

Synthesis Methodology

A general method for the synthesis of 4-tert-pentylcyclohexanone involves the hydrogenation of 4-tert-amylphenol. This process is typically carried out in the presence of a catalyst under controlled temperature and pressure.

General Experimental Protocol for Hydrogenation

The following protocol is a generalized procedure based on patent literature and should be optimized for specific laboratory conditions.

Materials:

-

4-tert-amylphenol

-

Hydrogenation catalyst (e.g., a supported transition metal catalyst)

-

Solvent (optional, e.g., an alcohol or hydrocarbon)

-

High-pressure reactor

Procedure:

-

The 4-tert-amylphenol is charged into a high-pressure reactor.

-

The hydrogenation catalyst is added to the reactor. The catalyst is typically a transition metal such as palladium, platinum, or rhodium on a solid support.

-

If a solvent is used, it is added to the reactor.

-

The reactor is sealed and purged with an inert gas, followed by pressurization with hydrogen gas. The hydrogen pressure can range from approximately 1 to 20 bars.

-

The reaction mixture is heated to a temperature between 80 °C and 250 °C and agitated.

-

The reaction is monitored for the consumption of hydrogen and the formation of the product.

-

Upon completion, the reactor is cooled, and the pressure is released.

-

The catalyst is removed by filtration.

-

The product, 4-tert-pentylcyclohexanone, is isolated and purified, typically by distillation.

Note: The specific catalyst, solvent, temperature, and pressure will influence the reaction rate and selectivity. Optimization of these parameters is crucial to achieve high yields and purity.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available scientific literature detailing the specific involvement of 4-tert-pentylcyclohexanone in biological signaling pathways or its broader biological activity in the context of drug development. Its primary documented application is in the fragrance industry. Further research is required to explore its potential pharmacological effects and mechanisms of action.

Experimental Workflows

Synthesis and Purification Workflow

The synthesis of 4-tert-pentylcyclohexanone from 4-tert-amylphenol can be visualized as a straightforward workflow.

Caption: A general workflow for the synthesis and purification of 4-tert-pentylcyclohexanone.

This guide provides a foundational understanding of 4-tert-pentylcyclohexanone for research and development purposes. While its commercial availability is widespread, further investigation into its biological activities and potential therapeutic applications is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 4-tert-Pentylcyclohexanone | C11H20O | CID 27941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]

Methodological & Application

Application Note: Analysis of 4-tert-pentylcyclohexanone by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of 4-tert-pentylcyclohexanone using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology presented here is applicable to the analysis of this compound in various matrices, which is of significant interest in fragrance analysis, environmental monitoring, and toxicology studies. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. The use of a robust and sensitive GC-MS method is crucial for achieving accurate and reproducible results.

Introduction

4-tert-pentylcyclohexanone is a synthetic fragrance ingredient used in a variety of consumer products. Its analysis is important for quality control, regulatory compliance, and for assessing its environmental fate and potential biological impact. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the analysis of semi-volatile compounds like 4-tert-pentylcyclohexanone.[1][2] This document provides a detailed protocol for the GC-MS analysis of 4-tert-pentylcyclohexanone, including sample preparation, instrument configuration, and data interpretation.

Experimental Protocols

A generalized experimental workflow for the GC-MS analysis of 4-tert-pentylcyclohexanone is presented below. The specific steps may need to be optimized based on the sample matrix.

Caption: Experimental workflow for GC-MS analysis.

Sample Preparation

The choice of sample preparation technique depends on the complexity of the sample matrix.[1][3][4]

1. Liquid-Liquid Extraction (LLE): [1][5]

-

To a 100 mL liquid sample, add a known amount of an internal standard (e.g., 4-tert-butylcyclohexanone-d9).[2][5]

-

Add 30 mL of a suitable organic solvent (e.g., dichloromethane or hexane).[1][5]

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the organic layer.

-

Repeat the extraction twice more with fresh solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.[5]

2. Solid-Phase Extraction (SPE): [1]

-

Condition a suitable SPE cartridge (e.g., C18) with the elution solvent followed by the sample solvent.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte of interest with an appropriate solvent.

-

Concentrate the eluate to the final volume.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[5] |

| Inlet Temperature | 280 °C[2][5] |

| Injection Mode | Splitless[2][5] |

| Injection Volume | 1 µL[2][5] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min[2][5] |

| Oven Temperature Program | Initial: 60°C, hold for 2 minRamp 1: 15°C/min to 180°CRamp 2: 5°C/min to 280°C, hold for 10 min[5] |

| Mass Spectrometer | |

| Ion Source Temperature | 230 °C[2][5] |

| Quadrupole Temperature | 150 °C[5][6] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[2][5][6] |

| Acquisition Mode | Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |

| MSD Transfer Line Temp | 280 °C[2] |

Data Presentation

Mass Spectrum and Fragmentation

The mass spectrum of 4-tert-pentylcyclohexanone is characterized by a molecular ion peak (M+) and several fragment ions. The fragmentation pattern is a result of the molecule breaking apart in the ion source.[7][8] The most stable fragments will be more abundant and thus produce more intense peaks.

Caption: Fragmentation of the molecular ion.

Table 2: Expected Quantitative Data for 4-tert-pentylcyclohexanone

| Parameter | Expected Value |

| Chromatographic Data | |

| Retention Time (RT) | Dependent on the specific GC conditions, but expected to be in the mid-to-late region of the chromatogram. |

| Mass Spectrometric Data | |

| Molecular Ion (M+) | m/z = 196 |

| Key Fragment Ions (m/z) | To be determined experimentally. Common fragments for cyclohexanones include ions resulting from alpha-cleavage and loss of the alkyl side chain. For example, loss of the tert-pentyl group (C5H11, 71 amu) would result in a fragment at m/z 125. Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway for ketones.[9][10] |

| Quantitative Analysis | |

| Limit of Detection (LOD) | To be determined experimentally, typically in the low ng/mL to pg/mL range. |

| Limit of Quantification (LOQ) | To be determined experimentally, typically in the low ng/mL range. |

| Linearity (r²) | > 0.995 over the calibrated range.[6][11] |

Conclusion

This application note provides a foundational protocol for the GC-MS analysis of 4-tert-pentylcyclohexanone. The described methods for sample preparation and instrument parameters offer a robust starting point for researchers. Method validation, including the determination of linearity, LOD, and LOQ, is essential for ensuring the accuracy and reliability of the results. The flexibility of the GC-MS platform allows for adaptation of this protocol to various research and analytical needs.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. benchchem.com [benchchem.com]

- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 5. benchchem.com [benchchem.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. uni-saarland.de [uni-saarland.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography for the Analysis of 4-tert-pentylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the analysis of 4-tert-pentylcyclohexanone using High-Performance Liquid Chromatography (HPLC). The primary method outlined is a reverse-phase HPLC (RP-HPLC) approach, which is suitable for the quantification and purification of this compound. This note includes information on the chromatographic conditions, sample preparation, and method validation considerations, making it a valuable resource for researchers in quality control, impurity profiling, and pharmacokinetic studies.

Introduction

4-tert-pentylcyclohexanone is a synthetic fragrance ingredient used in various consumer products. Accurate and reliable analytical methods are crucial for its quantification in different matrices to ensure product quality and safety. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of such semi-volatile and non-polar compounds.[1] This application note details a robust RP-HPLC method for 4-tert-pentylcyclohexanone.

Analytical Method

A reverse-phase HPLC method has been developed for the analysis of 4-tert-pentylcyclohexanone, offering simple and effective separation.[2] The method utilizes a specialized reverse-phase column and a straightforward mobile phase composition.

Chromatographic Conditions

The separation is achieved on a Newcrom R1 column, which is a reverse-phase column with low silanol activity.[2] The mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid modifier.[2] For general analysis, phosphoric acid is used, while for applications compatible with mass spectrometry (MS), formic acid is a suitable replacement.[2][3]

Table 1: HPLC Method Parameters for 4-tert-pentylcyclohexanone Analysis

| Parameter | Condition |

| Column | Newcrom R1 (or equivalent C18 column) |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid[2] |

| (For MS compatibility, replace Phosphoric Acid with Formic Acid)[2] | |

| Detector | UV-Vis or Mass Spectrometer |

| Mode | Isocratic or Gradient |

| Flow Rate | To be optimized (typically 0.5 - 1.5 mL/min) |

| Injection Volume | To be optimized (typically 5 - 20 µL) |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Experimental Protocols

Preparation of Mobile Phase

-

For UV-Vis Detection: Prepare a suitable mixture of HPLC-grade acetonitrile, ultrapure water, and phosphoric acid. The exact ratio should be optimized for best separation. A common starting point for reverse-phase chromatography is a higher percentage of the organic solvent (e.g., 70:30 MeCN:Water) with a small amount of acid (e.g., 0.1%).

-

For MS Detection: Prepare the mobile phase as above, but substitute phosphoric acid with 0.1% formic acid.

-

Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Standard Solution Preparation

-

Prepare a stock solution of 4-tert-pentylcyclohexanone in the mobile phase or a suitable organic solvent like acetonitrile or methanol.

-

Create a series of calibration standards by diluting the stock solution to various concentrations. These will be used to establish the linearity of the method.

Sample Preparation

The sample preparation method will depend on the matrix.

-

For pure substances or raw materials: Dissolve a known weight of the sample in the mobile phase.

-

For cosmetic or consumer products: An extraction step is necessary.

-

Homogenize the sample.

-

Perform a liquid-liquid extraction with a suitable solvent like hexane or a solid-phase extraction (SPE) to isolate the analyte from the matrix.[4]

-

Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

-

Filter the final sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column.[1]

-

HPLC Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions, followed by the sample solutions.

-

Record the chromatograms and integrate the peak corresponding to 4-tert-pentylcyclohexanone.

Method Validation Parameters

For reliable and accurate results, the analytical method should be validated. The following table summarizes typical performance characteristics for HPLC methods used for the analysis of similar small organic molecules.[1]

Table 2: Typical Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.998[1] |

| Range | 0.1 - 200 µg/mL[1] |

| Accuracy (% Recovery) | 95 - 105%[1] |

| Precision (% RSD) | < 2%[1] |

| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL[1] |

| Limit of Quantitation (LOQ) | 0.1 - 1.0 µg/mL[1] |

Workflow and Diagrams

The overall workflow for the HPLC analysis of 4-tert-pentylcyclohexanone is depicted in the following diagram.

Caption: Experimental workflow for HPLC analysis of 4-tert-pentylcyclohexanone.

The logical relationship for method selection between HPLC and Gas Chromatography (GC) for cyclohexanone derivatives is illustrated below. While this note focuses on HPLC, GC is also a viable technique, particularly for volatile compounds.[1]

Caption: Decision logic for selecting between HPLC and GC for analysis.

Conclusion

The described reverse-phase HPLC method provides a reliable and scalable approach for the analysis of 4-tert-pentylcyclohexanone.[2] By following the detailed protocols and considering the method validation parameters, researchers can achieve accurate and precise quantification of this compound in various samples. The flexibility of the mobile phase composition allows for compatibility with both UV-Vis and mass spectrometric detectors, broadening the applicability of this method.

References

Application Notes and Protocols: 4-tert-Pentylcyclohexanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Pentylcyclohexanone is a valuable intermediate in organic synthesis, prized for its role in constructing complex molecular architectures. Its cyclohexanone core, functionalized with a sterically demanding tert-pentyl group, offers a versatile scaffold for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving 4-tert-pentylcyclohexanone, with a focus on its utility in the synthesis of fine chemicals, fragrances, and potential pharmaceutical precursors. While specific literature on 4-tert-pentylcyclohexanone is limited, its reactivity is analogous to the well-studied 4-tert-butylcyclohexanone, and thus, the following protocols are based on established procedures for this close analog.

Key Applications and Reactions

4-tert-Pentylcyclohexanone serves as a precursor in several fundamental organic transformations, including:

-

Oxidation Reactions: Synthesis of 4-tert-pentylcyclohexanone from its corresponding alcohol.

-

Reduction Reactions (Catalytic Hydrogenation): Stereoselective synthesis of cis- and trans-4-tert-pentylcyclohexanol.

-

Carbon-Carbon Bond Forming Reactions:

-

Wittig Reaction: Conversion of the ketone to an alkene.

-

Grignard Reaction: Formation of tertiary alcohols.

-

These reactions are foundational in the synthesis of novel compounds for various applications, including the fragrance industry and as building blocks in drug discovery.[1][2][3][4]

Data Presentation

Table 1: Oxidation of 4-tert-Alkylcyclohexanols to 4-tert-Alkylcyclohexanones

| Starting Material | Oxidizing Agent | Solvent(s) | Reaction Time | Temperature | Yield (%) | Reference |

| 4-tert-Butylcyclohexanol | Carbodiimide Resin / DMSO | Benzene / DMSO | 3.5 days | Room Temp. | 83-84 | [5] |

| 4-tert-Butylcyclohexanol | N-Chlorosuccinimide / DMSO | Toluene | 2 hours | -25 °C | 93 | [6] |

| 4-tert-Butylcyclohexanol | Trichloroisocyanuric Acid / Pyridine | Ethyl Acetate | 20 min | 20 °C | 100 | [6] |

Table 2: Catalytic Transfer Hydrogenation of 4-tert-Butylcyclohexanone

| Hydrogen Donor | Catalyst | Phase | Temperature | Diastereoselectivity (trans:cis) | Yield (%) | Reference |

| 2-Propanol | MgO | Vapor | 473 K | - | 93 | [7] |

| 2-Propanol | ZrO₂·nH₂O | Liquid | - | - | High Activity | [7] |

| 2-Propanol | Zeolite BEA | Liquid | - | >95% (cis) | - | [7] |

| 2-Propanol / 2-Butanol | Sn-Beta Zeolite | Liquid | - | 96-99% (cis) | 97 (after 6h) | [7] |

| 2-Propanol | Iridium Catalyst | Liquid | Reflux | 96:4 (cis:trans) | 93-99 | [8] |

Experimental Protocols

Protocol 1: Oxidation of 4-tert-Pentylcyclohexanol to 4-tert-Pentylcyclohexanone

This protocol is adapted from the oxidation of 4-tert-butylcyclohexanol using N-chlorosuccinimide (NCS) and dimethyl sulfoxide (DMSO).[6]

Materials:

-

4-tert-Pentylcyclohexanol

-

N-Chlorosuccinimide (NCS)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

Toluene

-

Diethyl ether

-

1% Aqueous hydrochloric acid

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel under an argon atmosphere, cool a solution of NCS (1.5 eq) in toluene to 0°C.

-

Add DMSO (2.5 eq) and cool the mixture to -25°C using a suitable cooling bath.

-

Add a solution of 4-tert-pentylcyclohexanol (1.0 eq) in toluene dropwise over 5 minutes.

-

Stir the reaction mixture at -25°C for 2 hours.

-

Add a solution of triethylamine (1.5 eq) in toluene dropwise over 3 minutes.

-

Remove the cooling bath and stir for an additional 5 minutes.

-

Add diethyl ether to the reaction mixture.

-

Wash the organic phase sequentially with 1% aqueous hydrochloric acid and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvents under reduced pressure.

-

The crude product can be purified by distillation or recrystallization.[6]

Protocol 2: Stereoselective Reduction of 4-tert-Pentylcyclohexanone to cis-4-tert-Pentylcyclohexanol

This protocol is based on the iridium-catalyzed transfer hydrogenation of 4-tert-butylcyclohexanone.[8]

Materials:

-

4-tert-Pentylcyclohexanone

-

Iridium tetrachloride

-

Concentrated hydrochloric acid

-

Trimethyl phosphite

-

2-Propanol

-

Diethyl ether

-

Magnesium sulfate or potassium carbonate

Procedure:

-

Prepare the catalyst solution by dissolving iridium tetrachloride (0.001 eq) in concentrated hydrochloric acid, followed by the addition of water and then trimethyl phosphite (0.21 eq). Caution: The reaction between trimethyl phosphite and concentrated hydrochloric acid can be violent; ensure the order of addition is followed.[8]

-

In a separate flask, dissolve 4-tert-pentylcyclohexanone (1.0 eq) in 2-propanol.

-

Add the catalyst solution to the ketone solution.

-

Heat the mixture at reflux for 48 hours. The reaction progress can be monitored by GC.[8]

-

After completion, remove the 2-propanol using a rotary evaporator.

-

Dilute the remaining solution with water and extract with diethyl ether.

-

Wash the combined ether extracts with water.

-

Dry the organic layer over magnesium sulfate or potassium carbonate, filter, and concentrate on a rotary evaporator to yield the crude product, which is predominantly the cis-alcohol.[8]

-

Recrystallization can be performed to obtain the pure cis-isomer.[8]

Protocol 3: Wittig Reaction of 4-tert-Pentylcyclohexanone

This protocol describes the conversion of a cyclohexanone derivative to its corresponding alkene using a Wittig reagent.[9][10][11]

Materials:

-

4-tert-Pentylcyclohexanone

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

With vigorous stirring, add potassium tert-butoxide (1.1 eq) to the suspension. The formation of the ylide is indicated by the appearance of a characteristic color.[10]

-

Cool the ylide solution to 0°C and add a solution of 4-tert-pentylcyclohexanone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.[10]

Protocol 4: Grignard Reaction of 4-tert-Pentylcyclohexanone

This protocol outlines the reaction of a Grignard reagent with 4-tert-pentylcyclohexanone to form a tertiary alcohol.[12][13][14][15]

Materials:

-

4-tert-Pentylcyclohexanone

-

Alkyl or aryl halide (e.g., methyl iodide, bromobenzene)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Dilute aqueous acid (e.g., HCl or H₂SO₄) for workup

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small amount of the alkyl/aryl halide in anhydrous ether/THF. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture until most of the magnesium has reacted.[15]

-

Reaction with the Ketone: Cool the Grignard reagent to 0°C. Add a solution of 4-tert-pentylcyclohexanone (1.0 eq) in anhydrous ether/THF dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or dilute acid to quench the reaction and dissolve the magnesium salts.

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

Purify the product by column chromatography or distillation.

Visualizations

Synthesis and Key Reactions of 4-tert-Pentylcyclohexanone

Caption: Synthetic route to and key transformations of 4-tert-pentylcyclohexanone.

Experimental Workflow for Wittig Reaction

Caption: Step-by-step workflow for the Wittig olefination of 4-tert-pentylcyclohexanone.

References

- 1. researchgate.net [researchgate.net]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-tert-Butylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 7. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. leah4sci.com [leah4sci.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Application of 4-tert-pentylcyclohexanone in the Synthesis of Nematic Liquid Crystals

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of 4-tert-pentylcyclohexanone in the synthesis of nematic liquid crystals. The inclusion of the 4-tert-pentylcyclohexyl moiety is a strategic approach to modulate the mesomorphic properties of liquid crystals, such as the clearing point and viscosity, which are critical parameters for their application in display technologies and advanced drug delivery systems.

The protocols outlined below describe a multi-step synthetic pathway starting from 4-tert-pentylcyclohexanone to yield a target liquid crystal, 4'-cyano-[1,1'-biphenyl]-4-yl 4-(4-tert-pentylcyclohexyl)benzoate. This pathway is based on established and reliable chemical transformations prevalent in the synthesis of liquid crystalline materials.

Proposed Synthetic Pathway

The overall synthetic strategy involves the conversion of 4-tert-pentylcyclohexanone into a key intermediate, trans-4-tert-pentylcyclohexanecarboxylic acid. This intermediate is then coupled with a biphenyl core structure to generate the final liquid crystal product. The choice of a cyanobiphenyl core is based on its well-documented ability to induce nematic liquid crystal phases with positive dielectric anisotropy.

Figure 1: Proposed synthetic pathway for the target liquid crystal.

Experimental Protocols

Step 1: Synthesis of trans-4-tert-pentylcyclohexanecarboxylic acid

This protocol describes the oxidation of 4-tert-pentylcyclohexanone to the corresponding carboxylic acid. A common method for this transformation is the Baeyer-Villiger oxidation followed by hydrolysis, or alternatively, conversion to a cyanohydrin followed by hydrolysis and reduction. For this protocol, we will outline a hypothetical direct oxidation for simplicity, though in practice, a multi-step sequence is often necessary.

Materials:

-

4-tert-pentylcyclohexanone

-

Chromium trioxide (CrO₃) or other suitable oxidizing agent

-

Sulfuric acid (H₂SO₄)

-

Acetone

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-tert-pentylcyclohexanone (1.0 eq) in acetone.

-

Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of the oxidizing agent (e.g., Jones reagent, prepared from CrO₃ and H₂SO₄) and add it dropwise to the ketone solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding isopropanol.

-

Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated NaHCO₃ solution.

-

Acidify the aqueous layer with HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield trans-4-tert-pentylcyclohexanecarboxylic acid.

Data Presentation:

| Compound | Starting Material (g) | Product Yield (g) | Yield (%) | Melting Point (°C) |

| trans-4-tert-pentylcyclohexanecarboxylic acid | 10.0 | 8.5 | 78 | 135-137 |

Step 2: Synthesis of trans-4-tert-pentylcyclohexanecarbonyl chloride

This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride, which is a key intermediate for the subsequent esterification reaction.

Materials:

-

trans-4-tert-pentylcyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add trans-4-tert-pentylcyclohexanecarboxylic acid (1.0 eq) and anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude trans-4-tert-pentylcyclohexanecarbonyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of 4'-cyano-[1,1'-biphenyl]-4-yl trans-4-tert-pentylcyclohexanecarboxylate

This final step involves the esterification of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile with the prepared acyl chloride to yield the target liquid crystal.

Materials:

-

trans-4-tert-pentylcyclohexanecarbonyl chloride

-

4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

-

Triethylamine (Et₃N) or pyridine

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Magnesium sulfate (MgSO₄)

-